Enhanced Lipophilicity vs. Non-Fluorinated Analog for Improved Passive Permeability
The target compound exhibits a significantly higher calculated partition coefficient (cLogP) compared to its non-fluorinated analog (CAS 1440961-25-0), directly influencing its utility in designing brain-penetrant or orally bioavailable drug candidates where a higher logP is desirable for passive membrane permeability [REFS-1, REFS-2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.36 |
| Comparator Or Baseline | Tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate (CAS 1440961-25-0): cLogP = ~1.44 (inferred from 1,4-oxazepane core cLogP of 0.144 + signature fragment contribution) |
| Quantified Difference | Δ cLogP ≈ +0.92 |
| Conditions | Computational prediction (ChemScene datasheet) |
Why This Matters
A cLogP increase of ~0.9 units suggests a roughly 8-fold increase in partition coefficient, which can be critical for programs targeting intracellular or CNS targets, guiding immediate selection over the non-fluorinated version.
